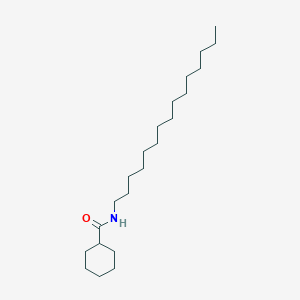

N-Pentadecylcyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Pentadecylcyclohexanecarboxamide is an organic compound with the molecular formula C22H43NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a pentadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Pentadecylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with pentadecylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the amide bond. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Pentadecylcyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction results in the formation of primary amines or alcohols.

Substitution: The amide group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines, alcohols.

Substitution: N-alkylated amides, N-acylated amides.

Scientific Research Applications

N-Pentadecylcyclohexanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: The compound has potential applications in the study of cell membrane interactions due to its amphiphilic nature. It can be used to investigate the effects of long-chain amides on biological membranes.

Medicine: this compound is being explored for its potential therapeutic properties. It may have applications in drug delivery systems and as a component in formulations designed to enhance the bioavailability of active pharmaceutical ingredients.

Industry: The compound is used in the production of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, personal care products, and industrial lubricants.

Mechanism of Action

The mechanism of action of N-Pentadecylcyclohexanecarboxamide involves its interaction with biological membranes. The long hydrophobic chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane. The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

N-Pentadecylcyclohexanecarboxamide can be compared with other long-chain amides, such as:

N-Octadecylcyclohexanecarboxamide: Similar in structure but with an octadecyl group instead of a pentadecyl group. It may have different physical properties and biological activities due to the longer chain length.

N-Dodecylcyclohexanecarboxamide: Contains a dodecyl group, resulting in a shorter chain length compared to this compound. This difference can influence its solubility and interaction with biological membranes.

N-Hexadecylcyclohexanecarboxamide: Features a hexadecyl group, which is one carbon longer than the pentadecyl group. This slight variation can affect the compound’s melting point and hydrophobicity.

The uniqueness of this compound lies in its specific chain length, which provides a balance between hydrophobicity and amphiphilicity, making it suitable for a wide range of applications.

Biological Activity

N-Pentadecylcyclohexanecarboxamide (PCAC) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and pain modulation. This article synthesizes current research findings on the biological activity of PCAC, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

PCAC is characterized by its long aliphatic chain and cyclohexane structure, which influences its interaction with biological membranes and receptors. The molecular formula of PCAC is C22H43NO, indicating the presence of a long-chain fatty acid amide structure that is significant for its biological functions.

-

Interaction with Endocannabinoid System :

- PCAC may interact with the endocannabinoid system, particularly through modulation of fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) activities. These enzymes are crucial in the metabolism of fatty acid ethanolamides like palmitoylethanolamide (PEA), which are known for their anti-inflammatory properties .

- PPAR Activation :

- Antioxidant Properties :

Anti-Inflammatory Effects

PCAC has shown promising results in reducing inflammation in various experimental models. The compound's ability to modulate FAAH and NAAA suggests that it can increase endogenous levels of PEA, thereby enhancing its anti-inflammatory effects.

Table 1: Summary of Biological Activities of PCAC

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anti-Inflammatory | Inhibition of pro-inflammatory cytokines | , |

| Analgesic | Modulation of pain pathways | , |

| Antioxidant | Reduction in oxidative stress | , |

Case Studies

- Model Organism Studies :

- Cell Culture Experiments :

- Comparative Studies :

Properties

Molecular Formula |

C22H43NO |

|---|---|

Molecular Weight |

337.6 g/mol |

IUPAC Name |

N-pentadecylcyclohexanecarboxamide |

InChI |

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23-22(24)21-18-15-14-16-19-21/h21H,2-20H2,1H3,(H,23,24) |

InChI Key |

VMFXYTSKMWPHQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCNC(=O)C1CCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.